molecular formula C28H24O16 B12094525 [2-[5,7-Dihydroxy-4-oxo-2-(3,4,5-trihydroxyphenyl)chromen-3-yl]oxy-4,5-dihydroxy-6-methyloxan-3-yl] 3,4,5-trihydroxybenzoate

[2-[5,7-Dihydroxy-4-oxo-2-(3,4,5-trihydroxyphenyl)chromen-3-yl]oxy-4,5-dihydroxy-6-methyloxan-3-yl] 3,4,5-trihydroxybenzoate

Cat. No.: B12094525
M. Wt: 616.5 g/mol
InChI Key: IXDHJNNHLVGCLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2’'-O-Galloylmyricitrin: is a naturally occurring flavonoid glycoside found in various plants, particularly in the herbs of Polygonum capitatum . It is known for its potential biological activities and is often studied for its pharmacological properties. The compound has a molecular formula of C28H24O16 and a molecular weight of 616.48 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’'-O-Galloylmyricitrin typically involves the esterification of myricitrin with gallic acid. The reaction is usually carried out in the presence of a catalyst such as pyridine or dimethyl sulfoxide (DMSO) under controlled temperature conditions .

Industrial Production Methods: Industrial production of 2’'-O-Galloylmyricitrin is often achieved through extraction from natural sources, particularly from plants like Polygonum capitatum. The extraction process involves solvent extraction using solvents like methanol or ethanol, followed by purification steps such as chromatography to isolate the compound .

Chemical Reactions Analysis

Types of Reactions: 2’'-O-Galloylmyricitrin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 2’'-O-Galloylmyricitrin .

Scientific Research Applications

2’'-O-Galloylmyricitrin has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2’'-O-Galloylmyricitrin involves its interaction with various molecular targets and pathways. The compound exerts its effects primarily through:

Comparison with Similar Compounds

2’'-O-Galloylmyricitrin is unique compared to other similar compounds due to its specific structural features and biological activities. Some similar compounds include:

These compounds share structural similarities but differ in their specific functional groups and biological activities, making 2’'-O-Galloylmyricitrin a unique and valuable compound for research and industrial applications.

Properties

Molecular Formula

C28H24O16

Molecular Weight

616.5 g/mol

IUPAC Name

[2-[5,7-dihydroxy-4-oxo-2-(3,4,5-trihydroxyphenyl)chromen-3-yl]oxy-4,5-dihydroxy-6-methyloxan-3-yl] 3,4,5-trihydroxybenzoate

InChI

InChI=1S/C28H24O16/c1-8-19(35)23(39)26(43-27(40)10-4-15(33)21(37)16(34)5-10)28(41-8)44-25-22(38)18-12(30)6-11(29)7-17(18)42-24(25)9-2-13(31)20(36)14(32)3-9/h2-8,19,23,26,28-37,39H,1H3

InChI Key

IXDHJNNHLVGCLC-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.